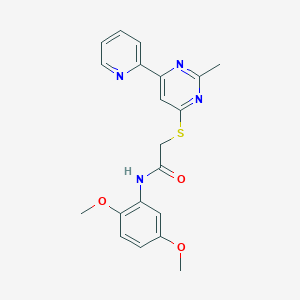

![molecular formula C23H27N5O3 B2515482 5-etil-7-(4-isobutiripiperazina-1-carbonil)-2-fenil-2H-pirazolo[4,3-c]piridin-3(5H)-ona CAS No. 1040673-15-1](/img/structure/B2515482.png)

5-etil-7-(4-isobutiripiperazina-1-carbonil)-2-fenil-2H-pirazolo[4,3-c]piridin-3(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a derivative of pyrazolopyridine, which is a class of compounds known for their potential pharmacological properties. The structure of this compound suggests that it may have been designed to enhance certain biological activities, such as anti-inflammatory properties, by introducing specific functional groups that could modulate its interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds has been explored in the literature. For instance, the paper titled "2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity" discusses the synthesis of pyrazolo[1,5-a]pyrimidines with various substitutions to study their anti-inflammatory properties . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the introduction of side chains and functional groups at specific positions on the core structure to modulate the activity and reduce side effects such as ulcerogenic activity.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The presence of an isobutyrylpiperazine moiety could potentially enhance the solubility and bioavailability of the compound. The ethyl group at the 5-position and the phenyl group at the 2-position are common features in this class of compounds and are known to be crucial for their activity. The exact molecular interactions and the conformational dynamics of this compound would require further computational and experimental studies to fully understand.

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving the compound , the literature on related compounds provides insights into possible reactions. For example, the synthesis of pyrazolopyridine derivatives often involves reactions such as diazotization and coupling with various reagents to introduce different substituents . These reactions are typically used to create a diverse library of compounds for biological testing and optimization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as melting point, solubility, and stability. The compound's lipophilicity, dictated by the presence of the phenyl and isobutyrylpiperazine groups, would affect its absorption and distribution in biological systems. The exact properties of 5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one would need to be determined experimentally to facilitate its development as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Catalítica Protodesboronación

Este compuesto se ha utilizado en la protodesboronación catalítica de ésteres borónicos de pinacol . Este proceso involucra un enfoque radical y se combina con una homologación Matteson-CH2 . Esto permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero previamente desconocida .

Síntesis de Indolizidina

El compuesto se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B . La protodesboronación se logró utilizando (3,5-bis(trifluorometil)fenil)litio menos nucleófilo para la formación de complejos de borato en lugar de PhLi .

Actividades Antituberculares

La molécula 4a, que es probablemente un derivado del compuesto, ha mostrado actividades antituberculares con MIC 1.6 μg/ml . Esto sugiere aplicaciones potenciales en el desarrollo de fármacos antituberculares .

Actividades Antioxidantes

En comparación con las actividades del ácido ascórbico (IC50 = 62.91 μg/ml), la molécula 4e, otro derivado del compuesto, exhibió mejores actividades antioxidantes . Esto indica que el compuesto podría usarse en el desarrollo de fármacos antioxidantes .

Propiedades

IUPAC Name |

5-ethyl-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-4-25-14-18(22(30)27-12-10-26(11-13-27)21(29)16(2)3)20-19(15-25)23(31)28(24-20)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSUIYIIHHRBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)